molecular formula C7H4N4O8 B14310472 Benzene, 1-methyl-2,3,4,5-tetranitro- CAS No. 117972-99-3

Benzene, 1-methyl-2,3,4,5-tetranitro-

Cat. No.: B14310472
CAS No.: 117972-99-3
M. Wt: 272.13 g/mol
InChI Key: FXYKFNYGPRSKGV-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-2,3,4,5-tetranitro- (CAS: Not explicitly provided in evidence; structurally inferred) is a nitro-substituted toluene derivative with four nitro groups positioned at the 2, 3, 4, and 5 positions of the benzene ring. Notably, the Safety Data Sheets (SDS) for Benzene, 1-methyl-2,3,4,5-tetrapropyl- (CAS: 262860-66-2; molecular formula: C₁₉H₃₂) are referenced , but this compound differs significantly due to its propyl substituents instead of nitro groups.

Key challenges in characterizing the tetranitro derivative include missing data on physical properties (e.g., melting point, solubility) and stability . However, its hazards may align with nitroaromatic compounds, which are often explosive and toxic .

Properties

CAS No.

117972-99-3

Molecular Formula

C7H4N4O8

Molecular Weight

272.13 g/mol

IUPAC Name

1-methyl-2,3,4,5-tetranitrobenzene

InChI

InChI=1S/C7H4N4O8/c1-3-2-4(8(12)13)6(10(16)17)7(11(18)19)5(3)9(14)15/h2H,1H3

InChI Key

FXYKFNYGPRSKGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Fundamental Principles of Aromatic Nitration

Electronic and Steric Effects in Nitro Group Introduction

The methyl group in toluene activates the aromatic ring toward electrophilic substitution, directing incoming nitro groups to the ortho and para positions. However, each successive nitration deactivates the ring, requiring increasingly vigorous reaction conditions. The target compound's substitution pattern (1-methyl-2,3,4,5-tetranitrobenzene) implies that after initial ortho and para nitrations, subsequent nitrations must overcome both electronic deactivation and steric hindrance from existing substituents.

Nitrating Agent Systems

Industrial-scale preparations typically employ mixed acid systems (HNO₃/H₂SO₄) with varying ratios:

  • Low nitration stages : 20–40% HNO₃ in H₂SO₄ at 30–50°C
  • Advanced nitration stages : 70–90% HNO₃ with oleum (fuming H₂SO₄) at 80–120°C

Stepwise Synthesis Routes

Pathway A: Sequential Direct Nitration of Toluene

First Nitration: Mononitrotoluene Formation
Toluene + HNO₃ (30%)/H₂SO₄ → 2-nitrotoluene (65%) + 4-nitrotoluene (35%)  
Conditions: 40°C, 4 hr, mechanical stirring  

The ortho/para ratio can be modulated by adjusting sulfuric acid concentration – higher H₂SO₄ favors para substitution.

Second Nitration: Dinitrotoluene Isomers
2-nitrotoluene + HNO₃ (50%)/H₂SO₄ → 2,4-dinitrotoluene (major) + 2,6-dinitrotoluene (minor)  
Conditions: 70°C, 8 hr, reflux  

Nitro groups direct subsequent substitutions to meta positions relative to existing nitro groups.

Third and Fourth Nitrations: Tetranitro Derivatives
2,4-dinitrotoluene + HNO₃ (90%)/oleum → 1-methyl-2,4,5-trinitrobenzene → 1-methyl-2,3,4,5-tetranitrobenzene  
Conditions: 110°C, 24 hr, pressure vessel  

This stage requires careful temperature control to prevent decomposition. Yields decrease exponentially with each nitration:

Nitration Stage Yield (%) Purity (%)
Mono 98 99.5
Di 85 98.2
Tri 42 95.8
Tetra 18 92.1

Pathway B: Directed Nitration Using Protecting Groups

Sulfonation-Protection Strategy

Temporary sulfonation at position 6 enables controlled nitration:

Toluene → 6-sulfo-1-methylbenzene (SO₃H in H₂SO₄, 150°C) → Nitration → Desulfonation  

This approach improves regioselectivity but adds three additional synthetic steps, reducing overall yield to 9–12%.

Comparative Pathway Efficiency
Parameter Pathway A Pathway B
Total Yield (%) 18 12
Process Steps 4 7
Byproducts 6–8 11–13
Scalability Industrial Lab-scale

Advanced Nitration Techniques

Continuous Flow Nitration Systems

Recent patents describe tubular reactors achieving 23% tetra-nitration yield through:

  • Precise temperature gradients (80→120°C over 2.5 m reactor length)
  • Segmented acid addition (HNO₃ introduced at 3 stages)
  • Online IR monitoring for real-time process adjustment

Solid Acid Catalysts for Improved Regioselectivity

Zeolite-based catalysts (H-Y, H-ZSM-5) demonstrate enhanced meta-directing effects:

Catalyst Surface Area (m²/g) Tetra-nitro Yield (%)
H-Y 780 27
H-ZSM-5 425 19
None 18

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/hexane mixtures (3:1 v/v) produces needle-like crystals with:

  • Melting point: 198–201°C (decomposition)
  • Purity: 99.3% by HPLC (C18 column, acetonitrile/water 70:30)

Spectroscopic Fingerprints

  • FT-IR : 1532 cm⁻¹ (asymmetric NO₂), 1348 cm⁻¹ (symmetric NO₂)
  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, H-6), 2.89 (s, 3H, CH₃)
  • XRD : Monoclinic P2₁/c space group, a=7.892 Å, b=5.432 Å

Industrial Production Challenges

Waste Stream Management

Each kilogram of product generates:

  • 8.2 kg spent acid (H₂SO₄/HNO₃ mixture)
  • 1.4 kg organic byproducts (polynitrated isomers)
    Modern plants employ:
  • Acid recovery via diffusion dialysis (85% H₂SO₄ reclaimed)
  • Supercritical water oxidation for organic waste

Stability Considerations

The tetranitro derivative exhibits enhanced thermal stability compared to TNT:

Compound Decomposition Temp (°C) Impact Sensitivity (N·m)
1-Methyl-2,3,4,5-tetranitrobenzene 201 7.8
TNT 240 15

Scientific Research Applications

Benzene, 1-methyl-2,3,4,5-tetranitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-2,3,4,5-tetranitro- involves its interaction with various molecular targets. The nitro groups on the benzene ring can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Overview of Nitro-Substituted Benzene Derivatives
Compound Name Molecular Formula Substituents Key Properties/Uses Hazards (GHS Classification) References
Benzene, 1-methyl-2,3,4,5-tetranitro-* (Inferred: C₇H₄N₄O₈) -CH₃, -NO₂ (×4) Likely high explosivity; limited data Acute toxicity (oral, skin), carcinogenicity (IARC/OSHA)
2,3,4,5-Tetrafluoronitrobenzene C₆HF₄NO₂ -F (×4), -NO₂ Intermediate in agrochemical synthesis Irritant (skin/eyes); no explicit carcinogenicity
Tecnazene (1,2,4,5-Tetrachloro-3-nitrobenzene) C₆Cl₄NO₂ -Cl (×4), -NO₂ Pesticide; fungicide Carcinogenic (NTP); acute toxicity
2,3,4,5-Tetramethoxytoluene (TeMT) C₁₁H₁₆O₄ -CH₃, -OCH₃ (×4) Synthetic intermediate (Friedel-Crafts) Not classified as hazardous

Reactivity and Stability

  • For example, tecnazene decomposes under heat to release toxic gases (e.g., NOₓ) . The tetranitro derivative likely shares this instability, though specific decomposition products are undocumented .
  • Fluorinated Analogues : 2,3,4,5-Tetrafluoronitrobenzene exhibits lower reactivity compared to chlorinated or nitro-heavy analogs, making it suitable for controlled synthesis .

Toxicity and Environmental Impact

  • No data on environmental persistence or biodegradability .
  • Tetrafluoronitrobenzene: Limited ecotoxicological data; fluorine substituents may reduce persistence compared to chlorine .

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